3-(Aminomethyl)pyridine-2,4,5,6-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

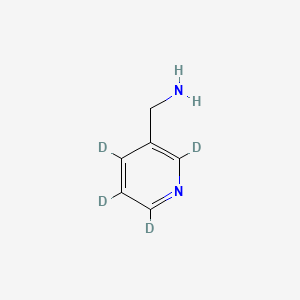

“3-(Aminomethyl)pyridine-2,4,5,6-d4” is a chemical compound with the molecular formula C6H4D4N2 . It has an average mass of 112.166 Da and a monoisotopic mass of 112.093857 Da . It is a key precursor used to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates .

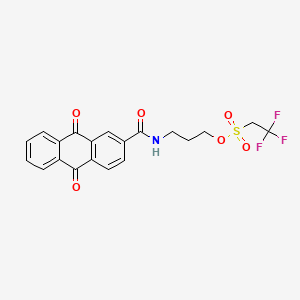

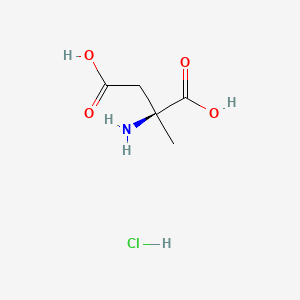

Molecular Structure Analysis

The molecular structure of “3-(Aminomethyl)pyridine-2,4,5,6-d4” consists of a pyridine ring with an aminomethyl group attached . The exact 3D structure is not provided in the search results.Aplicaciones Científicas De Investigación

Precursor for Synthesis of Ionic Liquids

“3-(Aminomethyl)pyridine-2,4,5,6-d4” can be used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates .

Chelating Ligand for Synthesis of Complexes

This compound can act as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex .

Synthesis Reagent for PPD Analogues

“3-(Aminomethyl)pyridine-2,4,5,6-d4” is a synthesis reagent used in the synthesis of PPD analogues .

Preparation of 5-nitro-2-furancarboxylamides

It is also used in the preparation of 5-nitro-2-furancarboxylamides displaying potent tryoanocidal activity against trypanosomiasis .

Selective Recovery of Au (III)

A new adsorbent was synthesized via functionalizing nano-silica with “3-(Aminomethyl)pyridine-2,4,5,6-d4” for selective recovery of gold . The adsorbent had good reusability after five cycles .

Synthesis of Various Derivatives

“3-(Aminomethyl)pyridine-2,4,5,6-d4” can be used to synthesize various derivatives, such as 1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol, 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol, and 3-[3-(Aminomethyl)phenyl]-5-Me-6,7-dihydroisoxazolo [4,5-c]pyridin-4 (5H)-one HCl .

Mecanismo De Acción

Propiedades

IUPAC Name |

(2,4,5,6-tetradeuteriopyridin-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2/i1D,2D,3D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOUGSFASVGDCS-RZIJKAHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])CN)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661781 |

Source

|

| Record name | 1-[(~2~H_4_)Pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)pyridine-2,4,5,6-d4 | |

CAS RN |

1020719-00-9 |

Source

|

| Record name | 1-[(~2~H_4_)Pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561953.png)

![Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate](/img/structure/B561955.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B561958.png)

![2-[2-[2-(2-t-Boc-aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Methyl Ester](/img/structure/B561959.png)

![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)